1-(Bromomethoxy)octane
Description
1-(Bromomethoxy)octane is an organic compound with the molecular formula C9H19BrO It is a brominated ether, characterized by the presence of a bromomethoxy group attached to an octane chain
Properties
IUPAC Name |
1-(bromomethoxy)octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWYOXUKDCMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407297 | |
| Record name | Bromomethyloctylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96384-68-8 | |
| Record name | Bromomethyloctylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-(Bromomethoxy)octane can be synthesized through several methods. One common synthetic route involves the bromomethylation of octanol. This process typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and minimizes the generation of toxic byproducts. Another method involves the use of dibromomethane in basic media, which also yields this compound efficiently .
Chemical Reactions Analysis
1-(Bromomethoxy)octane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Scientific Research Applications
1-(Bromomethoxy)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the investigation of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethoxy)octane involves its reactivity as a brominated ether. The bromine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-(Bromomethoxy)octane can be compared to other brominated ethers and similar compounds:
1-Bromooctane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Chloromethoxy)octane: Similar but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
1-(Bromomethoxy)hexane: A shorter chain analog, which may have different physical properties and reactivity due to the shorter carbon chain.
Biological Activity
1-(Bromomethoxy)octane, a halogenated organic compound, has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects. The aim is to synthesize findings from various studies and present a comprehensive overview of its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. A study conducted on mice with induced paw edema revealed that treatment with the compound led to a significant reduction in swelling compared to the control group.
The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes and modulate inflammatory pathways. It is hypothesized that the bromine atom plays a crucial role in enhancing the compound's reactivity and interaction with biological targets.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound, against antibiotic-resistant strains. The results indicated that it could inhibit biofilm formation, which is critical for treating chronic infections.
- Inflammation Model : In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound resulted in a statistically significant decrease in edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
